4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzaldehyde
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Overview
Description
4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound that features a benzaldehyde core substituted with benzyloxy and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, benzyl bromide, and 2,2,2-trifluoroethanol.
Etherification: The first step involves the etherification of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Trifluoroethoxylation: The next step involves the introduction of the trifluoroethoxy group. This can be achieved by reacting 4-(benzyloxy)benzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzaldehyde: Lacks the trifluoroethoxy group, making it less lipophilic.
4-(Methoxy)-2-(2,2,2-trifluoroethoxy)benzaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Benzyloxy)-2-(ethoxy)benzaldehyde: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
Uniqueness
4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both benzyloxy and trifluoroethoxy groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
4-phenylmethoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c17-16(18,19)11-22-15-8-14(7-6-13(15)9-20)21-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTOTRSRHKQQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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